

In-Depth Technical Guide: The Pharmacological Profile of R 56865

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Compound of Interest					
Compound Name:	R 56865				
Cat. No.:	B1678717	Get Quote			

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Abstract

R 56865, a benzothiazolamine derivative, has emerged as a compound of significant interest in cardiovascular pharmacology. This technical guide provides a comprehensive overview of the pharmacological profile of **R 56865**, with a focus on its mechanism of action, quantitative effects on various molecular targets, and its functional consequences in both in vitro and in vivo models. This document synthesizes available data to present a detailed understanding of its potential as a cardioprotective and antiarrhythmic agent. Key quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for critical assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the compound's complex interactions.

Introduction

R 56865, chemically identified as N-[1-[4-(4-fluorophenoxy)butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine, is a compound that has demonstrated notable cardioprotective effects, particularly in the context of cardiac glycoside toxicity and ischemia-reperfusion injury. Its primary mechanism of action is centered on the modulation of intracellular sodium and calcium homeostasis, which are critical determinants of cardiac myocyte function and dysfunction. This guide delves into the specific molecular interactions and cellular consequences of **R 56865** activity.



Mechanism of Action

The pharmacological activity of **R 56865** is primarily attributed to its interaction with voltage-gated sodium channels. It exhibits a state-dependent inhibition of these channels, with a more pronounced effect under conditions of membrane depolarization and high-frequency stimulation. This characteristic suggests a preferential binding to the inactivated state of the sodium channel.

Effects on Ion Channels

- Sodium Channels (INa): R 56865 is a potent inhibitor of the cardiac sodium current (INa)[1]. Studies in isolated guinea-pig ventricular cardiomyocytes have shown a concentration-dependent decrease in the peak INa with a half-maximal inhibitory concentration (IC50) of approximately 1 μM[1]. The compound displays both agonistic and antagonistic effects on the Na+ channel depending on the holding potential and stimulation frequency. Antagonistic effects, including inactivation block and use-dependent block, are observed at depolarized holding potentials and high-frequency stimulation[2].
- L-type Calcium Channels (ICa,L): In contrast to its significant effect on sodium channels, R
 56865 does not markedly affect the L-type calcium current (ICa,L) at concentrations up to 10 μM in guinea-pig ventricular cardiomyocytes[1].
- Potassium Channels (IK): The quasi-steady-state potassium current was also found to be unaffected by R 56865 at a concentration of 10 μM[1].

Effects on Calcium Homeostasis

- Sarcoplasmic Reticulum (SR) Ca2+ Release: **R 56865** does not directly affect the Ca2+ activation of the cardiac sarcoplasmic reticulum Ca2+-release channel[2]. It has no effect on the single-channel open probability of native cardiac SR Ca2+-release channels[2].
- Na+/Ca2+ Exchanger (NCX): R 56865 has been shown to inhibit spontaneous Ca2+ release from the sarcoplasmic reticulum when it is mediated by Ca2+ entry through the Na+/Ca2+ exchanger[3]. However, it does not have a direct effect on the "physiological" Ca2+-induced Ca2+-release mechanism from the SR[3]. The compound does not influence the Ni2+-sensitive electrogenic Na+/Ca2+ exchange current[3].



Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological effects of **R 56865**.

Target/Effect	Species/Prepa ration	Assay Type	Value	Reference
Peak Sodium Current (INa) Inhibition	Guinea-pig ventricular cardiomyocytes	Voltage Clamp	IC50 ≈ 1 μM	[1]
L-type Calcium Current (ICa,L)	Guinea-pig ventricular cardiomyocytes	Voltage Clamp	No significant effect at 10 μM	[1]
Quasi Steady- State Potassium Current (IK)	Guinea-pig ventricular cardiomyocytes	Voltage Clamp	No significant effect at 10 μM	[1]
SR Ca2+- Release Channel Open Probability	Native cardiac SR vesicles	Planar phospholipid bilayer	No effect (0.5-50 μΜ)	[2]
Ni2+-sensitive Na+/Ca2+ Exchange Current	Guinea-pig ventricular myocytes	Voltage Clamp	No influence	[3]

In Vivo Efficacy

R 56865 has demonstrated significant antiarrhythmic efficacy in various animal models of cardiac injury.

Ischemia-Reperfusion Injury

In a rabbit model of ischemia-reperfusion, **R 56865** (0.63 mg/kg) administered before or after ischemia improved the recovery of left ventricular function and prevented reperfusion-induced contracture[4]. It also attenuated myocardial damage and intracellular calcium accumulation[4].



A study on isolated perfused guinea pig hearts showed that while **R 56865** (1 μM) did not prevent the rise in intracellular sodium during ischemia, it exerted potent cardioprotective effects during reperfusion, suggesting a mechanism independent of inhibiting ischemic Na+ overload[5][6]. In anesthetized rats subjected to coronary artery ligation and reperfusion, **R 56865** (0.5 and 2 mg/kg, i.v.) abolished reperfusion-induced ventricular tachycardia and fibrillation[7].

Digitalis-Induced Arrhythmias

R 56865 has been shown to protect against intoxication by cardiac glycosides[1].

Experimental Protocols Whole-Cell Voltage Clamp in Cardiomyocytes

Objective: To measure the effects of **R 56865** on specific ion currents (e.g., INa, ICa,L, IK) in isolated cardiac myocytes.

Methodology:

- Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of guinea pigs or other suitable animal models.
- Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used.
 A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution and forms a high-resistance seal (gigaohm seal) with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell interior.
- Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure
 individual ionic currents. For example, to measure INa, the cell is held at a hyperpolarized
 potential (e.g., -100 mV) and then depolarized to various test potentials. To block other
 currents, specific ion channel blockers (e.g., Cd2+ for ICa,L) and ion substitutions (e.g., Cs+
 for K+) are used in the external and internal solutions.
- Drug Application: R 56865 is applied to the bath solution at various concentrations. The
 effect of the compound on the amplitude and kinetics of the target current is measured.



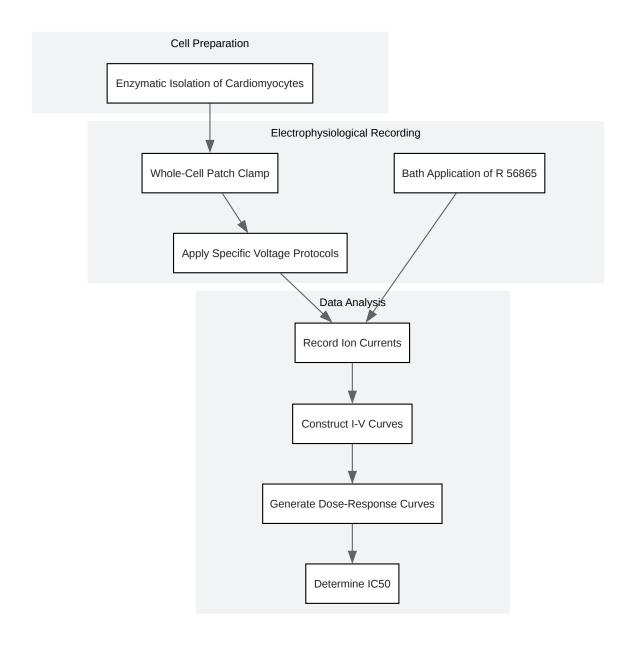




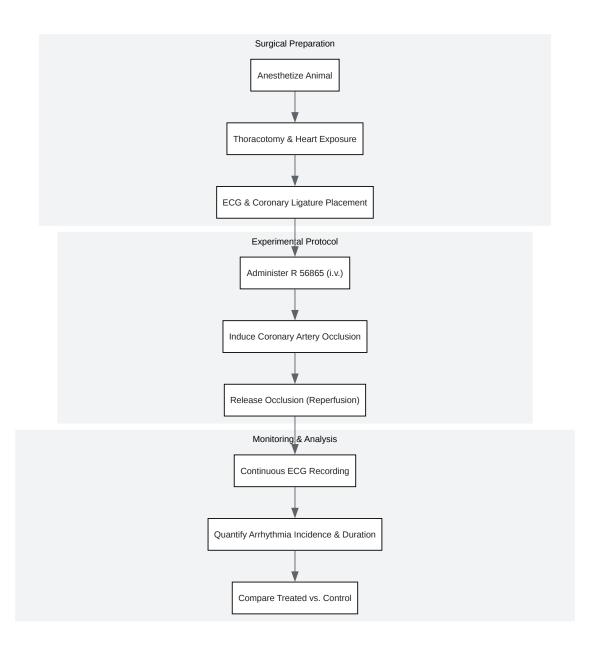
• Data Analysis: The current-voltage relationships and dose-response curves are constructed to determine the IC50 value of **R 56865** for the specific ion channel.

A generalized workflow for this process is depicted in the diagram below.

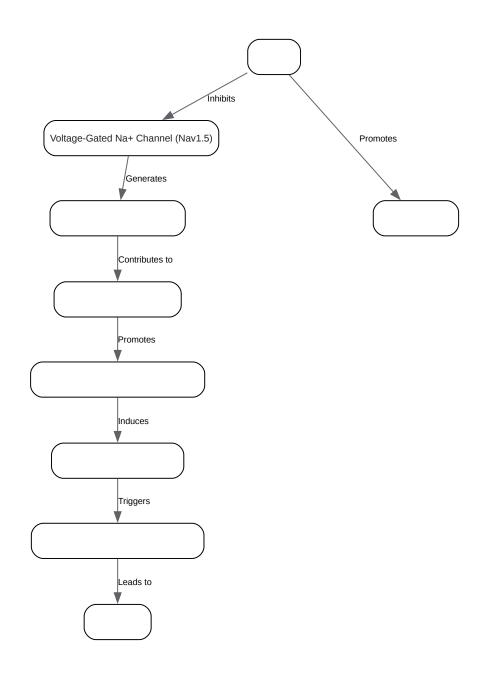












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